Hipposin
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
SGRGKTGGKARAKAKTRSSRAGLQFPVGRVHRLLRKGNYAHRVGAGAPVYL |
Origin of Product |
United States |
Discovery and Biological Origin of Hipposin
Isolation and Initial Identification from Aquatic Organisms
The initial discovery of Hipposin was made in the skin mucus of a large flatfish, with later research identifying its presence in other marine species.
This compound was first identified as a novel 51-residue antimicrobial peptide from the skin mucus of the Atlantic halibut (Hippoglossus hippoglossus). nofima.comnih.gov The isolation process involved an initial acid extraction of the mucus, followed by purification using cationic exchange and reversed-phase chromatography. nofima.comresearchgate.netnih.gov
The complete amino acid sequence of the peptide was determined through automated Edman degradation and mass spectrometry. researchgate.netnih.gov This analysis revealed the sequence to be SGRGKTGGKARAKAKTRSSRAGLQFPVGRVHRLLRKGNYAHRVGAGAPVYL, with the N-terminal amino group being acetylated. nofima.comresearchgate.net The theoretical mass of this peptide was calculated to be 5458.4 Da, which closely matched the mass of 5459 Da determined by matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS). nofima.comresearchgate.netnih.gov
| Property | Value | Method of Determination |
|---|---|---|
| Number of Residues | 51 | Edman Degradation & Sequence Analysis |
| Theoretical Mass | 5458.4 Da | Calculation from Amino Acid Sequence |
| Measured Mass | 5459 Da | MALDI-MS |
| N-terminal Modification | Acetylated | Sequence Analysis |
Following its initial discovery, a this compound peptide was also identified in the mangrove whip ray, Himantura walga. nih.govnih.gov In this species, a 243 base pair fragment was amplified from complementary DNA, which was found to encode an 81 amino acid residue peptide identified as this compound and designated Hw-Hip. nih.govresearcher.life Homologous analysis confirmed that Hw-Hip belongs to the Histone H2A superfamily and shares significant sequence identity with other histone-derived antimicrobial peptides found in fish. nih.govnih.govresearcher.life
Genetic and Proteomic Derivation from Histone H2A
Research has conclusively demonstrated that this compound is not directly encoded as an independent peptide but is instead derived from a larger, highly conserved protein, Histone H2A.
The amino acid sequence of this compound shows remarkable similarity to the N-terminal region of Histone H2A. researchgate.net Specifically, fifty of the fifty-one residues in the this compound peptide isolated from Atlantic halibut are identical to the N-terminal region of the Histone H2A protein from the rainbow trout. nofima.comresearchgate.netnih.gov This strong sequence homology indicates that this compound is a naturally processed fragment of the parent histone protein. researchgate.net The peptide shares similarities with other well-known histone-derived AMPs, such as buforin I and parasin I, further establishing its place within this class of molecules. researchgate.netnih.gov
The origin of this compound from Histone H2A was confirmed through genetic analysis. nofima.com Researchers successfully amplified the encoding DNA sequences from the genomic DNA of the Atlantic halibut using the polymerase chain reaction (PCR). nofima.comresearchgate.netnih.gov The resulting genetic sequence corresponded to the N-terminal region of the Histone H2A gene, providing definitive proof that this compound is a direct product of this gene and is proteolytically cleaved from the full-length Histone H2A protein. nofima.comresearchgate.netnih.gov
Molecular Architecture and Structural Determinants of Hipposin Function
Primary Structure and Sequence Homology Analysis
Amino Acid Sequence Elucidation
The complete amino acid sequence of hipposin from Atlantic halibut has been determined through techniques such as automated Edman degradation and mass spectrometry. capes.gov.brnih.gov The sequence was found to be SGRGKTGGKARAKAKTRSSRAGLQFPVGRVHRLLRKGNYAHRVGAGAPVYL. capes.gov.brnih.gov The native peptide is also noted to have an acetylated N-terminal amino group. capes.gov.brnih.gov The theoretical molecular weight of this compound is calculated to be approximately 5458.4 Da, which aligns closely with experimentally determined masses. capes.gov.brnih.gov this compound's derivation from histone H2A has been confirmed by PCR amplification of the encoding sequences from genomic DNA. capes.gov.brnih.gov Fifty of the fifty-one residues in this compound from Atlantic halibut are identical to the N-terminal region of histone H2A from rainbow trout. capes.gov.brresearchgate.net A this compound-like peptide, Ca-L-hipposin, has also been characterized in Carassius auratus, consisting of 51 amino acids with a molecular weight of 5.4 kDa and an isoelectric point of 12.0. nih.gov
Sequence Similarity to Other Antimicrobial Peptides: Parasin I, Buforin I, and Buforin II
This compound shares significant sequence similarity with other known antimicrobial peptides, notably Parasin I, Buforin I, and Buforin II. researchgate.netresearchgate.netnih.gov This suggests the presence of common antimicrobial sequence motifs among these peptides. researchgate.netnih.gov
| Peptide | Source Organism | Length (Amino Acids) | Sequence Similarity to this compound |
| Parasin I | Catfish (Parasilurus asotus) | 19 | The 19 N-terminal residues of this compound are highly homologous with Parasin I. nih.gov The 19-mer parasin-like fragment from this compound differs from parasin in only three residues. nih.gov |
| Buforin I | Asian toad (Bufo bufo gargarizans) | 39 | This compound shows sequence similarity with the 39-mer Buforin I. capes.gov.brresearchgate.net Buforin I is essentially a fusion of the Parasin and Buforin II peptides. nih.gov A Buforin I-like peptide fragment of this compound (residues 1-39) differs from Buforin I in only three residues. nih.gov |
| Buforin II | Asian toad (Bufo bufo gargarizans) | 21 | A 21 amino acid section located in the middle of the this compound sequence (residues 16-36) is identical to Buforin II. nih.govnih.gov |
This sequence homology highlights potential functional relationships and shared evolutionary origins, particularly their derivation from histone H2A. capes.gov.brresearchgate.netubc.ca
Secondary and Tertiary Conformations in Biologically Relevant Environments
Conformational Flexibility and Induced Alpha-Helical Structuring
Circular dichroism (CD) structural analysis has revealed that this compound, like many other AMPs, is largely non-structured in aqueous solution. researchgate.netnih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol, dodecylphosphocholine (B1670865) micelles, and negatively charged liposomes, this compound undergoes induced amphiphilic alpha-helical structuring. researchgate.netnih.gov This conformational change is considered crucial for its interaction with biological membranes. researchgate.netnih.gov Studies on a this compound-like peptide from Carassius auratus also indicated that its secondary structure contains an α-helix region, accounting for a significant percentage of its structure. nih.gov The tendency for alpha-helical structuring appears to be greater in the C-terminal and the Buforin II-like middle region of this compound compared to the Parasin-like N-terminal region. researchgate.netnih.gov
Influence of Specific Amino Acid Motifs on Conformational Stability (e.g., Proline Hinge)
Specific amino acid motifs within the this compound sequence can influence its conformation and function. The presence of a proline residue, often referred to as a "proline hinge," is a characteristic feature observed in some histone-derived AMPs, including this compound and Buforin II. nih.govubc.caresearchgate.netnih.gov In the case of Buforin II, this proline hinge is considered essential for its ability to penetrate cell membranes. ubc.canih.gov While the direct impact of the proline hinge on this compound's specific conformational stability has been noted, its precise role in facilitating membrane translocation or other functional aspects of this compound is an area of ongoing investigation. nih.govresearchgate.netnih.gov The N-terminal and C-terminal regions of this compound have been suggested to be coiled in structure, contributing to a helix-hinge-helix structure. nih.gov
Modular Domain Organization and Functional Dissection
This compound can be conceptually divided into distinct functional modules based on its sequence similarity to Parasin I and Buforin II. nih.gov The full this compound peptide consists of three proposed regions: the N-terminal Parasin domain (HipA), the middle Buforin II domain (HipB), and a C-terminal region (HipC) whose function has been investigated through modular analysis. nih.gov
Identification of N-terminal (Parasin-like, HipA), Middle (Buforin II-like, HipB), and C-terminal (HipC) Domains
This compound is composed of three main regions or domains: an N-terminal domain, a middle domain, and a C-terminal domain. nih.gov In a modular analysis of this compound, these regions have been termed HipA (N-terminal), HipB (middle), and HipC (C-terminal). nih.gov
N-terminal Domain (HipA): This region, consisting of the first 19 residues of this compound, exhibits high homology with parasin I. nih.gov Parasin I is a 19-mer AMP originally found in catfish. nih.govnih.gov
Middle Domain (HipB): This segment of this compound, spanning residues 16-36, is identical to buforin II, an active 21-mer fragment of buforin I. nih.gov Buforin II is a well-characterized HDAP from Bufo gargarizans. nih.gov
C-terminal Domain (HipC): The C-terminal region of this compound, encompassing residues 40-51, was initially of unknown function but has since been characterized. nih.gov
Circular dichroism analysis indicates that while this compound is non-structured in aqueous solution, it can adopt amphiphilic alpha-helical structures in the presence of membrane-mimicking environments like trifluoroethanol, dodecylphosphocholine micelles, and negatively charged liposomes. nih.govresearchgate.net The tendency for alpha-helical structuring appears to be more pronounced in the C-terminal (HipC) and the buforin II-like middle (HipB) regions compared to the parasin-like N-terminal (HipA) region. nih.govresearchgate.net
Mechanistic Contributions of Individual Domains to Overall Peptide Action
The N-terminal HipA domain, analogous to parasin, is primarily responsible for promoting the membrane permeabilization activity of this compound. nih.govnih.govresearchgate.net Studies show that this compound kills bacteria by inducing membrane permeabilization, and this activity is significantly enhanced by the presence of the HipA domain. nih.govnih.govresearchgate.net Removal of the HipA domain results in a peptide fragment (HipBC) that causes less membrane permeabilization but shows improved translocation into cells. nih.gov The presence of HipA generally increases membrane localization and decreases translocation compared to peptide fragments lacking this domain. nih.gov This is consistent with the known mechanism of action for parasin, which kills bacteria by inducing membrane permeabilization. nih.govnih.gov
In contrast to the membrane-permeabilizing activity of HipA, portions of this compound lacking the HipA sequence function more similarly to buforin II. nih.govnih.govresearchgate.net Buforin II is known to enter cells without causing significant membrane disruption and exerts its effects through interactions with intracellular components, such as nucleic acids. nih.govnih.govresearchgate.netresearchgate.net
The C-terminal region, HipC, has been identified as a cell-penetrating peptide. nih.govnih.govresearchgate.net HipC can readily enter bacterial cells. nih.govnih.govresearchgate.netcore.ac.ukasm.org However, HipC alone has shown no measurable antimicrobial activity against bacteria like E. coli or B. subtilis and no measurable cytotoxicity against mammalian cells. nih.gov Notably, HipC is considered the first membrane-active histone fragment identified that does not kill bacterial or eukaryotic cells. nih.govnih.govresearchgate.net While HipC can translocate across cell membranes, it does not appear to be required for translocation in this compound fragments that lack HipA, as the HipB fragment can translocate independently. nih.gov
Here is a summary of the functional contributions of the this compound domains:
Mechanistic Elucidation of Hipposin S Biological Actions
Membrane Interaction and Permeabilization Dynamics
A primary mechanism by which Hipposin kills bacteria involves the disruption and permeabilization of the bacterial cell membrane. This interaction is a common mode of action for many cationic antimicrobial peptides, which are attracted to the negatively charged surface of bacterial membranes.
Principles of Bacterial Cell Membrane Disruption
Cationic antimicrobial peptides, including this compound, interact electrostatically with the anionic components of bacterial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS) in Gram-negative bacteria nih.gov. This initial binding is crucial for the peptide's subsequent actions. Membrane disruption by such peptides can occur through various models, including pore formation (e.g., toroidal or barrel-stave pores) or detergent-like micellization of the membrane lipids and peptides ubc.ca. The presence of alpha-helical structure within the peptide is reported to play an important role in regulating antimicrobial activity and facilitating membrane localization nih.govxmu.edu.cn. This compound's mechanism involves inducing membrane permeabilization, a process significantly promoted by the presence of its N-terminal domain nih.govnih.gov. This suggests that the N-terminal region is key to the peptide's ability to compromise the integrity of the bacterial membrane.
Comparative Analysis of Effects on Gram-Positive and Gram-Negative Bacterial Envelopes
This compound has demonstrated potent antimicrobial activity against both Gram-negative and Gram-positive bacteria researchgate.netcapes.gov.br. The cell envelopes of these two bacterial types exhibit significant structural differences. Gram-positive bacteria possess a thick layer of peptidoglycan outside the cytoplasmic membrane, while Gram-negative bacteria have a thinner peptidoglycan layer situated between an inner cytoplasmic membrane and an outer membrane containing lipopolysaccharides youtube.comeoscu.comcrestonepharma.com. The outer membrane of Gram-negative bacteria can present a barrier to the entry of some antimicrobial agents youtube.comeoscu.comcrestonepharma.com. Despite these differences in cell envelope structure, this compound is effective against both types, indicating its ability to interact with and disrupt the membranes in both contexts. While the precise details of how this compound's membrane interaction might differ between Gram-positive and Gram-negative bacteria are not extensively detailed in the provided information, its broad-spectrum activity suggests it can overcome the unique challenges presented by each cell envelope type.
Intracellular Targets and Molecular Interactions
Beyond membrane disruption, some antimicrobial peptides, and specifically certain fragments of this compound, are known to translocate into the bacterial cytoplasm to interact with intracellular targets.
Mechanisms of Cellular Translocation into Bacterial Cells
Cellular translocation allows peptides to bypass or move through the bacterial membrane to reach internal components. Peptides like Buforin II, which is identical to a section in the middle of the this compound sequence, are known to translocate into bacterial cells without causing significant membrane disruption ubc.canih.govnih.govasm.orgresearchgate.netmdpi.com. The C-terminal portion of this compound, referred to as HipC, has also been identified as a cell-penetrating peptide that readily enters bacterial cells nih.govnih.gov. Studies suggest that a proline hinge within the peptide sequence, as found in Buforin II, can be essential for successful translocation into the cell nih.govmdpi.com. This translocation mechanism allows these peptides or peptide fragments to exert effects on intracellular processes.
Interactions with Intracellular Macromolecules (e.g., Nucleic Acids)
For peptides that translocate into the bacterial cell, interactions with intracellular macromolecules are crucial for their antimicrobial activity. Buforin II is believed to kill bacteria through interactions with intracellular nucleic acids, specifically DNA and RNA nih.govnih.govresearchgate.netresearchgate.netmdpi.com. This interaction can interfere with essential cellular processes such as replication and transcription, leading to rapid cell death researchgate.netresearchgate.net. While the full this compound peptide primarily acts via membrane permeabilization, the presence of the Buforin II sequence within this compound suggests a potential for intracellular targeting, particularly by fragments that exhibit translocating properties nih.govnih.gov. Studies have indicated that Buforin II can bind to DNA and RNA researchgate.net.
Differentiated Activities of this compound Fragments
The activity of this compound can be understood in part by examining the functions of its constituent fragments, which are homologous to other known antimicrobial peptides. The full this compound sequence contains regions similar to parasin in its N-terminal portion and buforin II in its middle section nih.govnih.govresearchgate.netcapes.gov.br.
Parasin is known to kill bacteria by inducing membrane permeabilization nih.govnih.govresearchgate.netresearchgate.net. Buforin II, on the other hand, translocates into cells and targets intracellular nucleic acids without causing significant membrane disruption nih.govnih.govresearchgate.netresearchgate.net.
Research indicates that the full this compound peptide kills bacteria primarily by inducing membrane permeabilization, and this activity is notably promoted by the presence of the N-terminal domain, which is analogous to parasin nih.govnih.gov. This suggests a dominant role for the membrane-disrupting mechanism in the full-length peptide.
However, portions of this compound that lack this N-terminal sequence tend to function more similarly to buforin II, exhibiting cellular translocation rather than significant membrane permeabilization nih.govnih.gov. Specifically, a fragment of this compound identical to buforin II (residues 16-36) has shown antimicrobial activity, indicating that this region contains an antimicrobial motif researchgate.net. Interestingly, the activity of this buforin II-like fragment was found to be enhanced when the N-terminal parasin-like sequence was also present researchgate.net.
Furthermore, the C-terminal portion of this compound, referred to as HipC, has been characterized as a cell-penetrating peptide that can readily enter bacterial cells but lacks measurable antimicrobial activity nih.govnih.gov. This highlights that while translocation is a property of HipC, it does not possess the necessary elements for bacterial killing on its own.
Functional Role of the N-terminal (Parasin-like) Domain in Membrane Permeabilization
The N-terminal region of this compound (residues 1-19) shares sequence similarity with parasin, a 19-mer AMP from catfish known to kill bacteria by inducing membrane permeabilization. mdpi.comnih.govnih.govresearchgate.net While the isolated parasin-like fragment HIP(1-19) itself does not exhibit marked antimicrobial activity, its presence enhances the activity of other fragments. nih.govresearchgate.net Studies using a modular approach have shown that the N-terminal domain promotes the membrane permeabilization activity of this compound. nih.govnih.gov This suggests that while the N-terminal domain alone may not be sufficient for potent antimicrobial action, it plays a crucial role in facilitating the disruption of bacterial membranes when part of the larger this compound peptide. nih.govnih.gov this compound's ability to kill bacteria by inducing membrane permeabilization is promoted by the presence of this N-terminal domain. nih.govnih.govresearchgate.net
Characterization of the C-terminal (HipC) Domain as a Cell-Penetrating Peptide without Direct Antimicrobial Efficacy
The C-terminal portion of this compound, referred to as HipC (residues 40-51), has been characterized as a cell-penetrating peptide (CPP). nih.govnih.gov HipC is capable of readily entering bacterial cells. nih.govnih.govresearchgate.net However, despite its ability to penetrate the cell membrane, HipC itself has no measurable antimicrobial activity. nih.govnih.gov This distinguishes HipC from other membrane-active histone fragments, as it is the first identified to enter bacterial or eukaryotic cells without causing cell death. nih.govnih.gov This suggests that the primary role of the HipC domain is cellular translocation rather than direct membrane disruption or killing of the microorganism. nih.govnih.gov
Broader Biological Activities and Multifunctional Aspects of Hipposin
Investigation of Antibiofilm Properties
While direct studies specifically labeling "antibiofilm properties" of Hipposin were not prominently found in the search results, investigations into its antimicrobial activity provide a basis for understanding its potential in this area. This compound is characterized as an antimicrobial peptide (AMP) nih.govresearchgate.net. Antimicrobial peptides function by targeting and disrupting bacterial membranes, which can inhibit bacterial growth and survival nih.gov. This mechanism of action is often associated with the ability to prevent the formation of biofilms or disrupt pre-formed ones, as biofilms consist of bacterial communities embedded in an extracellular matrix that provides protection against antimicrobial agents mdpi.com.
Studies on this compound have shown activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria nih.gov. The mechanism involves significant membrane permeabilization, suggesting a direct impact on bacterial cell integrity nih.gov. This membrane-targeting activity is a common strategy employed by compounds with antibiofilm capabilities, as the biofilm matrix offers less protection against agents that directly damage the cell membrane mdpi.com.
Further research into this compound's specific effects on biofilm formation stages, matrix composition, and bacterial communication (quorum sensing) would be necessary to fully characterize its antibiofilm properties mdpi.com.
Exploration of Anticancer Activities via In Silico Predictive Approaches
Based on the conducted search, there is no specific research directly linking the chemical compound this compound (the antimicrobial peptide) to explorations of its anticancer activities via in silico predictive approaches.
In silico predictive approaches, such as molecular docking and dynamics simulations, are widely used in drug discovery to predict the potential interactions between a compound and biological targets, including those relevant to cancer jpionline.orgmdpi.comscielo.brplos.org. These methods can offer insights into binding efficiency and potential mechanisms of action jpionline.org. While in silico studies are a valuable tool in identifying potential therapeutic agents scielo.brplos.org, their application to predict the anticancer activity of this compound was not found in the reviewed literature.
Research Methodologies and Analytical Approaches for Hipposin Characterization
Peptide Isolation and Purification Techniques
The initial steps in studying Hipposin involve extracting it from biological samples and purifying it from other cellular components.
Acid Extraction Protocols
Acid extraction is a common initial step in the isolation of antimicrobial peptides from biological tissues or secretions. This method is utilized to extract this compound from sources such as the skin mucus of Atlantic halibut. nih.govcapes.gov.brresearchgate.net The low pH helps to solubilize peptides and can also aid in denaturing and precipitating larger proteins, thereby enriching the peptide fraction. For example, lyophilized skin mucus has been reconstituted in 10% (v/v) acetic acid and heated to facilitate peptide extraction. nih.gov
Application of Chromatographic Separation (Cationic Exchange, Reversed-Phase Chromatography)
Following initial extraction, chromatographic techniques are crucial for purifying this compound to a high degree of homogeneity. Cationic exchange chromatography is employed, leveraging the positive charge of this compound at certain pH values to bind to a negatively charged stationary phase. nih.govcapes.gov.brresearchgate.netwaters.com Elution is typically achieved using a salt gradient. Subsequently, reversed-phase chromatography, often high-performance liquid chromatography (HPLC), is used as a powerful purification step. nih.govcapes.gov.brresearchgate.netresearchgate.netglfc.orgunl.pt This technique separates peptides based on their hydrophobicity, with more hydrophobic peptides retaining longer on the stationary phase. The combination of these chromatographic methods allows for the isolation of a highly purified peptide. nih.govcapes.gov.brresearchgate.netresearchgate.net
Structural and Functional Characterization Techniques
Once isolated and purified, various techniques are applied to determine the primary structure, conformation, and biological activity of this compound.
Automated Edman Degradation and Mass Spectrometry for Sequence and Mass Verification
Automated Edman degradation is a classical method used to determine the amino acid sequence of a peptide from its N-terminus. nih.govcapes.gov.brresearchgate.netnih.govlibretexts.org This technique involves sequential removal and identification of the N-terminal amino acid residue. For this compound, automated Edman degradation was used to determine its complete amino acid sequence. nih.govcapes.gov.brresearchgate.net
Mass spectrometry (MS), particularly matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS), is another essential tool for verifying the mass of the purified peptide and confirming the sequence obtained by Edman degradation. nih.govcapes.gov.brresearchgate.netnih.govlibretexts.org The theoretical mass calculated from the determined amino acid sequence is compared to the experimentally determined mass by MS. For this compound, the theoretical mass was calculated to be 5458.4 Da, which showed good agreement with the mass of 5459 Da determined by MALDI-MS. nih.govcapes.gov.brresearchgate.net
The complete amino acid sequence of this compound was determined to be SGRGKTGGKARAKAKTRSSRAGLQFPVGRVHRLLRKGNYAHRVGAGAPVYL. nih.govcapes.gov.brresearchgate.net It was also found that the N-terminal amino group is acetylated. nih.govcapes.gov.brresearchgate.net
Circular Dichroism Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure and conformational changes of peptides in different environments. researchgate.netnih.govcreative-proteomics.comsubr.edu CD spectra can indicate the presence and relative proportions of secondary structures such as alpha-helices, beta-sheets, and random coils. creative-proteomics.comsubr.edu
Studies using CD spectroscopy have shown that this compound is largely unstructured in aqueous solution. researchgate.netnih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol, dodecylphosphocholine (B1670865) micelles, and negatively charged liposomes, this compound adopts an amphiphilic alpha-helical structure. researchgate.netnih.gov Analysis of this compound fragments suggests that the tendency for alpha-helical structuring is more pronounced in the C-terminal and the buforin II-like middle region compared to the parasin-like N-terminal region. researchgate.netnih.gov
Microbial Sensitivity Assays for Efficacy Determination
Microbial sensitivity assays are fundamental for evaluating the biological activity of antimicrobial peptides like this compound. nih.govresearchgate.netnih.gov These assays determine the ability of the peptide to inhibit the growth of or kill various microorganisms. Common methods include broth dilution or agar (B569324) diffusion assays to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that inhibits visible microbial growth. researchgate.netnih.gov
This compound has demonstrated strong antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.govcapes.gov.brresearchgate.net Activity has been detected at concentrations as low as 0.3 µM (1.6 µg/ml). nih.govcapes.gov.brresearchgate.net Studies comparing the activity of this compound fragments to the full peptide have also been conducted using these assays to identify regions responsible for antimicrobial activity. researchgate.netnih.gov For instance, the fragment HIP(16-36), identical to buforin II, showed antimicrobial activity, which was enhanced by the presence of the N-terminal sequence. researchgate.netnih.gov
Propidium (B1200493) Iodide Uptake Assays for Membrane Permeabilization Studies
Propidium iodide (PI) uptake assays are a common method to assess the integrity of cell membranes and determine if a substance causes membrane permeabilization, a key mechanism for some antimicrobial peptides researchgate.netbmglabtech.com. PI is a fluorescent molecule that intercalates with DNA but cannot cross the membrane of live cells with intact membranes bmglabtech.comresearchgate.net. If the cell membrane is damaged or permeabilized, PI can enter the cell and stain the nucleus, leading to increased fluorescence researchgate.netresearchgate.net.
Studies have utilized PI uptake assays to investigate the membrane-permeabilizing effects of this compound and its fragments, particularly against bacterial cells nih.gov. For example, exposure of E. coli bacteria to HipABC, a fragment of this compound, resulted in dramatically increased fluorescence due to the entry of PI into the cells, indicating membrane permeabilization nih.gov. In contrast, the HipC fragment showed no significant membrane permeabilization in propidium iodide uptake assays, despite being able to enter bacterial cells nih.gov.
The assay typically involves incubating bacterial cells with propidium iodide and the peptide of interest, followed by measuring the increase in fluorescence over time nih.gov. This allows for the assessment of the rate and extent of membrane damage caused by the peptide bmglabtech.com.
Data from propidium iodide uptake assays can be presented as the ratio of fluorescence at a given time after peptide addition relative to the average fluorescence before peptide addition (F/F₀) nih.gov. Averaged results over multiple trials can show the permeabilization level at a specific time point, such as five minutes after peptide addition nih.gov.
Cell Viability Assays for Selective Activity Assessment
Cell viability assays are crucial for evaluating the potential toxicity of a compound towards different cell types and assessing its selective activity thermofisher.com. These assays measure the number of live, healthy cells in a sample after treatment with a substance thermofisher.com. Various methods exist, often based on indicators of metabolic activity, enzymatic activity, or membrane integrity thermofisher.compromega.combiotium.com.
The MTT assay is a commonly used colorimetric assay for determining eukaryotic cell cytotoxicity nih.gov. This assay measures the reduction of a tetrazolium dye (MTT) into an insoluble formazan (B1609692) product by metabolically active cells nih.govbiotium.com. The amount of formazan produced is proportional to the number of viable cells biotium.com.
Research on this compound has employed the MTT assay to assess its cytotoxicity against mammalian cells, such as WI-38 human fibroblast cells nih.gov. These studies aim to determine if this compound exhibits selective toxicity towards bacteria while being less toxic to mammalian cells nih.gov. For instance, fibroblast cells exposed to a relatively high concentration of HipABC remained viable, suggesting selective activity for bacteria over eukaryotic cells nih.gov. HipC also showed no measurable cytotoxicity against mammalian cells in these assays nih.gov.
Cell viability is typically expressed as a percentage relative to untreated control cells nih.gov. Results are often averaged over multiple samples and independent experiments to ensure reliability nih.gov.
| Peptide | Antibacterial Activity (Diameter of Clearance in mm) | Cytotoxicity (Percent Viability of WI-38 Fibroblasts at 1 μM) |
|---|---|---|
| HipABC | Active against E. coli and B. subtilis | Viable |
| HipC | No activity greater than water | No measurable cytotoxicity |
| Water | No activity | Viable |
Computational and In Silico Methodologies
Computational and in silico methodologies play a significant role in the characterization of peptides like this compound, providing insights into their structure, function, and evolutionary relationships without requiring extensive experimental work researchgate.net.
Homology Modeling and Phylogenetic Analysis of Related Peptides
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known structure of a homologous protein (a protein with a similar sequence) scispace.com. Phylogenetic analysis examines the evolutionary relationships between different proteins or peptides, often by comparing their amino acid or nucleotide sequences scispace.com.
Studies on this compound have utilized homologous analysis to show that it belongs to the Histone H2A superfamily and shares sequence identity with other histone-derived antimicrobial peptides from fishes nih.govresearchgate.net. Homology modeling, often performed using tools like SWISS MODEL, has been used to predict the spatial 3D structure of this compound, revealing structural features such as alpha helical and random coil regions with a prominent proline hinge nih.gov. The crystal structure of a core histone octamer is often used as a template for modeling nih.gov.
Phylogenetic analysis of this compound has shown its clustering with fish H2A histones, indicating its evolutionary relationship within this group nih.govresearchgate.net. These analyses help in understanding the evolutionary history of this compound and its relationship to other antimicrobial peptides scispace.comnih.gov. Phylogenetic trees, often constructed using methods like the neighbor-joining method, can illustrate the relationships between the amino acid sequences of this compound and histone H2A sequences from various organisms scispace.com.
Secondary Structure Prediction Algorithms
Secondary structure prediction algorithms are computational tools that predict the local structural conformations of a protein or peptide sequence, such as alpha helices, beta strands, and random coils molbiol-tools.caibcp.fr. These predictions are based on the amino acid sequence and can provide insights into the potential three-dimensional structure and function of the peptide molbiol-tools.ca.
Various online tools and algorithms are available for secondary structure prediction, including PSIPRED and PEP2D nih.govmolbiol-tools.ca. These methods analyze the amino acid sequence to predict the likelihood of each residue being in a particular secondary structure molbiol-tools.canih.gov.
Secondary structure analysis of this compound has indicated the presence of alpha-helical structures and random coils nih.gov. For example, analysis of Hw-Hip, a this compound from Himantura walga, showed the presence of three alpha-helices and four random coils with a prominent proline hinge nih.govresearchgate.net. Another study on this compound from Atlantic halibut indicated that its secondary structure contains an α-helix and a β-corner researchgate.net. These predictions contribute to understanding how the peptide might fold and interact with its environment, such as cell membranes researchgate.net.
Comparative Analysis and Rational Design of Hipposin Analogues
Structure-Activity Relationship (SAR) Studies of Hipposin and Its Derivatives
Structure-Activity Relationship (SAR) studies of this compound and related histone-derived peptides aim to elucidate which parts of the peptide sequence and structural features are crucial for their antimicrobial activity and mechanism of action. This compound is a 51-residue peptide with a determined amino acid sequence. cpu-bioinfor.orgnih.gov The N-terminal amino group of natural this compound is acetylated, although solid-phase peptide synthesis of this compound without this acetylation showed comparable antimicrobial activity to the natural peptide. cpu-bioinfor.orgnih.gov
Research on other H2A-derived peptides, such as parasin I, has highlighted the importance of N-terminal basic amino acid residues for membrane binding activity. chem960.com The presence of a proline residue, often acting as a "hinge," has been implicated in facilitating peptide translocation into the cell, which is essential for peptides that target intracellular components like nucleic acids. nih.govuniprot.orginnovareacademics.in Studies comparing variants of HAMPs like buforin II, DesHDAP1, and parasin with varying arginine and lysine (B10760008) content have shown that antibacterial activity generally increases with higher arginine content. exlibrisgroup.com This suggests that the specific types and arrangement of basic residues contribute significantly to the peptide's interaction with bacterial membranes and subsequent antimicrobial effects. exlibrisgroup.com The increased arginine content can influence either membrane permeabilization or translocation depending on the specific peptide. exlibrisgroup.com
Design and Synthesis of Modified this compound Peptides for Targeted Functionality
The understanding gained from SAR studies informs the design and synthesis of modified this compound peptides and other HAMP analogues with targeted functionality. Solid-phase peptide synthesis is a common method for producing this compound and its variants for research purposes. cpu-bioinfor.orgnih.gov
A modular approach has been employed to study this compound by examining the activity of its fragments. The C-terminal portion of this compound, referred to as HipC, has been identified as a cell-penetrating peptide that can enter bacterial cells but lacks measurable antimicrobial activity on its own. researchgate.netpromega.comnih.govasm.org This suggests that while this region can cross membranes, it requires other parts of the this compound sequence for potent antimicrobial action.
Beyond studying natural fragments, researchers are designing novel peptides based on histone structures. For instance, peptides like DesHDAP1 (derived from H2A) and DesHDAP3 (derived from H4) have been designed based on histone-DNA crystal structures and properties of buforin II. nih.govnih.govresearchgate.net These designed peptides exhibit antibacterial activity, and studies on their proline-to-alanine mutants have provided further insights into the role of specific residues in translocation and permeabilization. uniprot.orginnovareacademics.innih.gov
Furthermore, the creation of hybrid peptides by combining sequences from different HAMPs represents a strategy for designing peptides with enhanced or altered mechanisms. Hybrids combining buforin II and DesHDAP1, both known for their translocating mechanisms, have shown increased antimicrobial activity and a shift towards a membrane-permeabilizing mechanism compared to the parent peptides. acs.orgnih.gov This demonstrates the potential of combining different functional modules from HAMPs to create novel antimicrobial agents with tailored properties. The study of this compound from the mangrove whip ray (Himantura walga), Hw-Hip, also highlights the potential of H2A-derived peptides as models for designing potent peptide drugs. nih.govmdpi.com
Cross-Species Comparative Investigations of Histone-Derived Antimicrobial Peptide Mechanisms
Comparative investigations across different species have revealed that histone proteins, particularly H2A, are a conserved source of antimicrobial peptides. This compound from Atlantic halibut shares sequence similarities with HAMPs found in other species, such as buforin I from the Asian toad (Bufo bufo gargarizans) and parasin I from catfish (Parasilurus asotus). cpu-bioinfor.orgnih.govnih.gov These peptides, although derived from homologous histone precursors, can exhibit different primary mechanisms of action.
Parasin I is understood to kill bacteria primarily by inducing membrane permeabilization. researchgate.netpromega.comnih.gov In contrast, buforin II is known for its ability to penetrate bacterial cell membranes without causing significant lysis and targeting intracellular components like DNA and RNA to inhibit cellular functions. researchgate.netpromega.comnih.govnih.gov this compound, containing features of both parasin and buforin II, appears to utilize a mechanism involving membrane permeabilization, influenced by its N-terminal domain. researchgate.netpromega.comnih.gov
Studies comparing HAMPs from various sources, including designed peptides like DesHDAP1 and DesHDAP3, further underscore the diversity in their mechanisms. While DesHDAP1 (derived from H2A) exhibits proline-dependent translocation similar to buforin II, DesHDAP3 (derived from H4) shows different translocation and permeabilization properties. uniprot.orginnovareacademics.innih.gov This indicates that even within the family of histone-derived peptides, variations in sequence and structure can lead to distinct modes of antimicrobial action. uniprot.orginnovareacademics.in Comparative analyses of HAMPs across species and their diverse mechanisms provide valuable insights for the development of new antimicrobial strategies.
Below is a table summarizing some of the key histone-derived antimicrobial peptides discussed:
| Peptide Name | Origin Species | Length (Amino Acids) | Proposed Primary Mechanism | PubChem CID (if available) |
| This compound | Atlantic halibut | 51 | Membrane permeabilization | Not available |
| Buforin I | Asian toad | 39 | Intracellular targeting (DNA/RNA binding) | Not available |
| Buforin II | Asian toad | 21 | Intracellular targeting (DNA/RNA binding) | Not available |
| Parasin I | Catfish | 19 | Membrane permeabilization | 2097919, 145707559 |
| DesHDAP1 | Designed (based on H2A) | 20 | Translocation (DNA binding) | Not available |
| DesHDAP3 | Designed (based on H4) | Not specified | Intracellular targeting | Not available |
| Hw-Hip | Mangrove whip ray | 81 (precursor), 39 (active) | Antibacterial, anticancer, antibiofilm | Not available |
| HipC | Atlantic halibut | Part of this compound | Cell-penetrating | Not available |
Evolutionary and Immunological Context of Hipposin
Conservation Patterns of Histone-Derived Antimicrobial Peptides Across Diverse Vertebrate Lineages
Histones, the proteins responsible for packaging DNA in eukaryotic cells, are among the most highly conserved proteins known, reflecting their fundamental role in chromatin structure and gene regulation. This high degree of conservation in parental histone proteins extends to some of the antimicrobial peptides derived from them, including Hipposin.
This compound, a 51-residue peptide, was initially isolated from the skin mucus of the Atlantic halibut (Hippoglossus hippoglossus L.). Its sequence shows significant similarity to the N-terminal region of histone H2A from other vertebrates, with fifty of its fifty-one residues being identical to the N-terminal region of histone H2A from rainbow trout. This high sequence identity underscores the conserved nature of the precursor protein region from which this compound is derived across different fish species.
Comparisons with HAMPs from other vertebrate classes further highlight these conservation patterns. This compound exhibits sequence similarity with buforin I, a 39-mer AMP found in the Asian toad, and parasin I, a 19-mer AMP isolated from catfish. Both buforin I and parasin I are also derived from histone H2A. This suggests that the N-terminal domain of histone H2A has been repeatedly utilized across diverse vertebrate lineages as a source for generating antimicrobial peptides, indicating an evolutionary conserved mechanism for generating innate immune effectors from ubiquitous cellular proteins. The presence of HAMPs in vertebrates and invertebrates clearly indicates the role of histone H2A as a potential precursor for potent antimicrobial peptides across a wide evolutionary range.
Theoretical Role of this compound within the Broader Innate Immune Defense Systems of Aquatic Organisms
Aquatic organisms, particularly fish, are constantly exposed to a diverse array of microorganisms in their environment. Consequently, they rely heavily on their innate immune systems for defense against potential pathogens. Antimicrobial peptides are crucial components of this innate defense, acting as a rapid and effective first line of defense.
This compound, isolated from the skin mucus of Atlantic halibut, is a prime example of an AMP contributing to the mucosal immunity of fish. Mucosal surfaces, such as the skin, gills, and intestine, are the primary interfaces between the fish and its environment and are thus critical sites for preventing pathogen entry. The presence of this compound in skin mucus suggests a direct role in protecting this external barrier against microbial colonization and invasion.
Research has demonstrated that this compound possesses strong antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. This broad-spectrum activity is a characteristic feature of many AMPs, allowing them to combat a wide range of potential pathogens. The antimicrobial activity of this compound can be detected at relatively low concentrations.
The mechanism of action of this compound involves inducing membrane permeabilization in bacteria. This is a common mode of action for cationic AMPs, which interact with the negatively charged bacterial cell membrane, leading to disruption and cell death. Studies investigating the modular nature of this compound suggest that its N-terminal domain promotes this membrane permeabilization. While this compound causes membrane permeabilization, other HAMPs like buforin II function by entering the bacterial cell and interacting with intracellular targets like nucleic acids. The presence of different mechanisms among HAMPs may contribute to a more robust and multifaceted innate immune response.
The derivation of this compound from histone H2A, a protein with essential intracellular functions, highlights a fascinating aspect of innate immunity where proteins involved in basic cellular processes are also utilized for host defense. The release of histones and histone fragments, including HAMPs like this compound, can occur extracellularly upon immune stimuli, contributing to antimicrobial activity in the external environment or within tissues.
Key Properties of this compound
| Property | Value | Source(s) |
| Origin | Skin mucus of Atlantic halibut (Hippoglossus hippoglossus L.) | |
| Precursor Protein | Histone H2A (N-terminal region) | |
| Length | 51 amino acid residues | |
| Theoretical Mass | 5458.4 Da | |
| Measured Mass (MALDI-MS) | 5459 Da | |
| N-terminal | Acetylated | |
| Antimicrobial Activity | Strong activity against Gram-positive and Gram-negative bacteria | |
| Mechanism of Action | Induces membrane permeabilization; N-terminal domain promotes activity. |
Q & A
Q. What are the key structural characteristics of Hipposin, and how can they be validated experimentally?
To determine this compound's molecular structure, employ spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and cross-validate results with X-ray crystallography or computational modeling (e.g., DFT). Ensure reproducibility by adhering to standardized protocols for sample preparation and instrumentation calibration . For novel compounds, provide full spectral data and purity assessments (HPLC, elemental analysis) in the main manuscript or supplementary materials .
Q. What in vitro assays are most suitable for preliminary screening of this compound’s biological activity?
Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) followed by cell-based viability assays (MTT, apoptosis markers). Use positive/negative controls and dose-response curves to establish IC50 values. Document assay conditions (pH, temperature, solvent controls) to minimize variability .
Q. How can researchers ensure the reproducibility of this compound synthesis protocols?
Provide step-by-step synthetic routes, including reaction conditions (catalyst, solvent, temperature), purification methods (column chromatography, recrystallization), and characterization data. For multi-step syntheses, report yields at each stage and compare with literature precedents .
Advanced Research Questions
Q. How should conflicting data on this compound’s mechanism of action be resolved?
Apply triangulation by combining orthogonal methods (e.g., knock-down models, fluorescent probes, and molecular docking). Analyze discrepancies using statistical tests (ANOVA, regression) to identify confounding variables (e.g., cell line heterogeneity, batch-to-batch compound variability). Iterative hypothesis testing, as suggested in qualitative research frameworks, can clarify causal relationships .
Q. What strategies optimize in vivo experimental design for studying this compound’s pharmacokinetics?
Use the PICO framework (Population: animal model; Intervention: dosing regimen; Comparison: control group; Outcome: bioavailability metrics) to structure the study. Adhere to NIH guidelines for preclinical reporting, including randomization, blinding, and sample size justification. Monitor plasma concentration-time profiles and metabolite formation via LC-MS/MS .
Q. How can researchers address low yield in this compound derivatization reactions?
Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) methodologies. Employ high-throughput screening to identify optimal conditions. Characterize intermediates with in-situ FTIR or GC-MS to pinpoint kinetic bottlenecks .
Q. What analytical approaches validate this compound’s stability under physiological conditions?
Conduct accelerated stability studies (pH, temperature, light exposure) with HPLC-UV monitoring. Use mass spectrometry to detect degradation products and computational tools (e.g., molecular dynamics) to predict vulnerable bonds. Compare findings with in silico predictions of metabolic pathways .
Methodological Frameworks
How can the FINER criteria improve this compound-related research questions?
Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, a study on this compound’s anti-cancer effects should address:
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Use nonlinear regression (e.g., log-dose vs. response) to model EC50/IC50. For multivariate data (e.g., gene expression), apply PCA or cluster analysis. Report effect sizes and confidence intervals to avoid overinterpretation of small datasets .
Data Reporting and Reproducibility
Q. How should contradictory bioactivity results between research groups be reconciled?
Conduct a meta-analysis of published data, highlighting methodological differences (e.g., assay sensitivity, compound purity). Propose collaborative validation studies using harmonized protocols, as recommended by preclinical reporting standards .
Q. What metadata is critical for sharing this compound-related datasets?
Include raw spectral files, synthetic protocols, and assay conditions in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data repositories. Reference existing ontologies (e.g., ChEBI for chemical identifiers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
